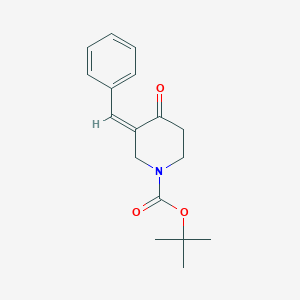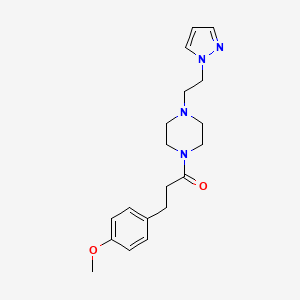
(3Z)-4-oxo-3-(fenilmetilideno)piperidina-1-carboxilato de terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate and related compounds involves multiple steps, starting from readily available reagents. An efficient approach for synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, has been proposed, demonstrating an overall yield of 80.2%. This method utilizes benzyl chloride, sodium borohydride, and Pd/C catalyst for key steps in the synthesis process, highlighting the compound's accessibility and potential for scale-up in industrial applications (Chen Xin-zhi, 2011).
Molecular Structure Analysis
The molecular and crystal structure of tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate derivatives has been characterized through X-ray crystallographic analysis and DFT studies. These analyses provide insights into the stabilization of the molecule by intramolecular hydrogen bonds, critical for understanding its reactivity and interaction with biological targets (N. Çolak, A. Karayel, K. Buldurun, N. Turan, 2021).
Chemical Reactions and Properties
Research on tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate focuses on its reactivity and potential as a building block for more complex molecules. For instance, its derivatives have been used in stereoselective syntheses, indicating the compound's versatility in creating chiral centers important for pharmaceutical applications (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).
Physical Properties Analysis
The physical properties of tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate and its derivatives, such as solubility, melting point, and crystalline structure, are essential for determining its suitability in various applications. The crystalline structure, for example, is influenced by the compound's molecular geometry and the presence of intramolecular hydrogen bonding, which can affect its stability and reactivity.
Chemical Properties Analysis
The chemical properties of tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate, including its acidity, basicity, and reactivity towards various reagents, are crucial for its application in synthesis. Its behavior in nucleophilic substitutions and radical reactions showcases its utility as a versatile intermediate in synthesizing complex organic molecules (Hannelore Jasch, S. B. Höfling, M. Heinrich, 2012).
Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores han desarrollado un método sencillo para introducir el grupo terc-butoxicarbonilo (Boc) en varios compuestos orgánicos utilizando sistemas de microreactores de flujo . Este proceso de flujo es más eficiente, versátil y sostenible en comparación con los métodos tradicionales por lotes. Los ésteres terciarios de butilo encuentran aplicaciones en la síntesis de fármacos, la química de productos naturales y la ciencia de materiales.
- Aplicación: Los científicos exploran la síntesis y evaluación biológica de moléculas que contienen piperidina para el descubrimiento de fármacos. Estos derivados se han investigado por su potencial como agentes antivirales, anticancerígenos y antiinflamatorios . El compuesto en cuestión puede contribuir a este campo al servir como un bloque de construcción para nuevos candidatos a fármacos.
- Aplicación: Los investigadores han preparado ILs a temperatura ambiente derivados de aminoácidos protegidos con terc-butoxicarbonilo (Boc-AAILs) disponibles comercialmente. Estos ILs se pueden utilizar en síntesis orgánica, ofreciendo una alternativa a los solventes tradicionales. Es necesario un manejo cuidadoso debido a los múltiples grupos reactivos en los ILs de aminoácidos .
Química Orgánica Sintética: Ésteres Terciarios de Butilo
Investigación Farmacéutica: Derivados de Piperidina
Líquidos Iónicos en Síntesis Orgánica
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMMMXHYLRYNMN-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=CC2=CC=CC=C2)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)/C(=C\C2=CC=CC=C2)/C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2484702.png)


![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2484708.png)
![1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one](/img/structure/B2484711.png)




![N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide](/img/structure/B2484718.png)
![N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2484719.png)


